Trovafloxacin hydrochloride

anaerobic bacteriology Bacteroides fragilis fluoroquinolone susceptibility testing

Trovafloxacin hydrochloride (CAS 146961-34-4) is the hydrochloride salt of trovafloxacin, a fourth-generation fluoroquinolone antibiotic characterized by a unique 7-(3-azabicyclo[3.1.0]hexan-3-yl) substituent at the C-7 position of the 1,8-naphthyridone core. This structural feature was rationally designed to enhance activity against Gram-positive aerobic organisms and anaerobic bacteria beyond what first-, second-, and third-generation fluoroquinolones achieve, while retaining broad-spectrum Gram-negative coverage comparable to ciprofloxacin.

Molecular Formula C20H16ClF3N4O3
Molecular Weight 452.818
CAS No. 146961-34-4
Cat. No. B588576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrovafloxacin hydrochloride
CAS146961-34-4
Synonyms1,8-Naphthyridine-3-carboxylic acid, 7-(6-amino-3-azabicyclo3.1.0hex-3-yl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-, monohydrochloride, (1.alpha.,5.alpha.,6.alpha.)-
Molecular FormulaC20H16ClF3N4O3
Molecular Weight452.818
Structural Identifiers
SMILESC1C2C(C2N)CN1C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F.Cl
InChIInChI=1S/C20H15F3N4O3.ClH/c21-8-1-2-15(13(22)3-8)27-7-12(20(29)30)17(28)9-4-14(23)19(25-18(9)27)26-5-10-11(6-26)16(10)24;/h1-4,7,10-11,16H,5-6,24H2,(H,29,30);1H/t10-,11+,16?;
InChIKeyVOYNIHWZMLJQHF-GIPYJWDTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trovafloxacin Hydrochloride (CAS 146961-34-4): A Fourth-Generation Fluoroquinolone Reference Standard with Differentiated Anaerobic and Gram-Positive Potency


Trovafloxacin hydrochloride (CAS 146961-34-4) is the hydrochloride salt of trovafloxacin, a fourth-generation fluoroquinolone antibiotic characterized by a unique 7-(3-azabicyclo[3.1.0]hexan-3-yl) substituent at the C-7 position of the 1,8-naphthyridone core [1]. This structural feature was rationally designed to enhance activity against Gram-positive aerobic organisms and anaerobic bacteria beyond what first-, second-, and third-generation fluoroquinolones achieve, while retaining broad-spectrum Gram-negative coverage comparable to ciprofloxacin [1]. The hydrochloride salt (CAS 146961-34-4, molecular formula C₂₀H₁₆ClF₃N₄O₃, MW 452.82) is the reference standard form, supplied with certified purity >99% (HPLC) for analytical method development, calibration, and confirmatory analysis in LC-MS/MS and GC-MS workflows [2]. Although the mesylate salt was the clinical formulation (marketed as Trovan by Pfizer), the hydrochloride salt is the preferred reference standard for regulated laboratory environments due to its well-characterized identity, stability, and traceability [2].

Why Generic Fluoroquinolone Substitution Cannot Replicate Trovafloxacin Hydrochloride's Performance Profile


Fluoroquinolones are not functionally interchangeable; the identity and stereochemistry of the C-7 substituent dictate the antibacterial spectrum, potency against anaerobes, target-enzyme binding affinity, and propensity for resistance selection [1]. Trovafloxacin's 3-azabicyclo[3.1.0]hexyl moiety confers a combination of high anaerobic activity (MIC₉₀ ≤1 µg/mL against the Bacteroides fragilis group) and enhanced Gram-positive potency that is absent from earlier quinolones such as ciprofloxacin and ofloxacin, and is quantitatively distinct from later agents such as levofloxacin and moxifloxacin [2][3]. Substituting a generic fluoroquinolone without this substituent—or with a different C-7 group such as the 4-methylpiperazin-1-yl of levofloxacin or the pyrrolo-piperidine of moxifloxacin—yields a different spectrum, different mutant selection windows, and different tissue penetration characteristics, undermining analytical accuracy, experimental reproducibility, and biological conclusions in research settings [1][3].

Quantitative Differentiation Evidence: Trovafloxacin Hydrochloride vs. Closest Fluoroquinolone Comparators


64-Fold Superior Anaerobic Potency of Trovafloxacin Hydrochloride Against Bacteroides fragilis Group vs. Ciprofloxacin

In a direct head-to-head comparison against 100 clinical isolates of the Bacteroides fragilis group, trovafloxacin was the most active quinolone tested, with an MIC₉₀ of 1 µg/mL. This represents a 64-fold potency advantage over ciprofloxacin (MIC₉₀ 64 µg/mL), an 8-fold advantage over sparfloxacin (MIC₉₀ 8 µg/mL), a 16-fold advantage over levofloxacin (MIC₉₀ 16 µg/mL), and a 32-fold advantage over ofloxacin (MIC₉₀ 32 µg/mL) [1]. Imipenem (MIC₉₀ 0.25 µg/mL) and metronidazole (MIC₉₀ 1 µg/mL) were the only comparators matching or exceeding trovafloxacin's potency, but these agents belong to different antibiotic classes with distinct resistance liabilities [1].

anaerobic bacteriology Bacteroides fragilis fluoroquinolone susceptibility testing antimicrobial resistance surveillance

16-Fold Gram-Positive Potency Advantage of Trovafloxacin Hydrochloride Over Ciprofloxacin Across 162 Clinical Isolates

In a head-to-head evaluation against 511 clinical isolates, trovafloxacin demonstrated 16-fold greater activity than ciprofloxacin against 162 Gram-positive staphylococci, pneumococci, streptococci, and enterococci [1]. This Gram-positive potency advantage is accompanied by a trade-off: trovafloxacin MICs were fourfold higher than those of ciprofloxacin against 184 Enterobacteriaceae and 110 non-fermentative Gram-negative bacilli [1]. Against Haemophilus influenzae and Moraxella catarrhalis, trovafloxacin was two- to fourfold more active than ciprofloxacin [1]. A separate study of 445 Gram-positive bloodstream isolates confirmed trovafloxacin was 4- to 64-fold more active than ciprofloxacin, depending on the species [2].

Gram-positive infections Staphylococcus aureus Streptococcus pneumoniae Enterococcus fluoroquinolone comparative activity

Approximately 80-Fold Lower Single-Step Resistance Selection Rate of Trovafloxacin vs. Ciprofloxacin in MRSA at 4× MIC

In a direct comparison using 13 methicillin-resistant Staphylococcus aureus (MRSA) clinical isolates, the mean single-step resistance rate at 4× the MIC was 6.8 × 10⁻⁷ for ciprofloxacin versus 8.5 × 10⁻⁹ for trovafloxacin—an approximately 80-fold lower mutation frequency for trovafloxacin (P < 0.05) [1]. Single-step resistance occurred in all 13 strains (100%) exposed to 4× the MIC of ciprofloxacin, but in only 4 of 13 strains (31%) exposed to trovafloxacin (P < 0.05) [1]. Additionally, trovafloxacin was at least five times more potent than ciprofloxacin, sparfloxacin, levofloxacin, or pefloxacin in stimulating topoisomerase IV-mediated DNA cleavage, indicating a distinct target-enzyme interaction profile [2].

antibiotic resistance MRSA fluoroquinolone resistance mutant selection window spontaneous mutation frequency

In Vivo Efficacy: Trovafloxacin PD₅₀ of 2.1 mg/kg vs. Ciprofloxacin >100 mg/kg in Murine S. pneumoniae Pneumonia

In a murine pneumonia model of acute Streptococcus pneumoniae infection, the 50% protective dose (PD₅₀) for oral trovafloxacin was 2.1 mg/kg, compared to 29.5 mg/kg for temafloxacin and >100 mg/kg for ciprofloxacin, which essentially failed to protect at the highest dose [1]. Trovafloxacin outperformed ciprofloxacin, temafloxacin, and ofloxacin consistently across multiple Gram-positive infection models while maintaining Gram-negative efficacy comparable to ciprofloxacin [1]. The efficacy advantage was supported by pharmacokinetic data showing trovafloxacin pulmonary tissue levels were twice the maximum serum concentration (Cₘₐₓ), with a two- to three-fold longer half-life and three- to six-fold higher AUC than ciprofloxacin and temafloxacin in infected mice [1]. In a mixed anaerobic infection model, trovafloxacin was the only agent to reduce recoverable CFU of Bacteroides fragilis by >1,000-fold, S. aureus by 1,000-fold, and E. coli by >100-fold compared to ciprofloxacin, vancomycin, metronidazole, clindamycin, cefoxitin, and ceftriaxone [1].

in vivo infection model murine pneumonia Streptococcus pneumoniae pharmacodynamics protective dose 50

Quantifiable CSF Penetration of Trovafloxacin: Mean CSF/Serum Ratio of 0.25 Supporting CNS Infection Research

In a single-dose pharmacokinetic study in 12 healthy human subjects receiving 300 mg trovafloxacin-equivalent alatrofloxacin intravenously over 1 hour, the mean serum concentration was 5.8 µg/mL at 1 hour post-infusion, and the CSF/serum concentration ratio ranged from 0.14 to 0.33 in the post-distribution phase (5 to 24 hours), with a mean ratio of 0.25 [1]. Rapid CSF penetration was observed following intravenous administration of the prodrug [1]. This degree of CNS penetration, coupled with the compound's potent activity against S. pneumoniae (PD₅₀ 2.1 mg/kg in murine pneumonia) [2], provides a differentiated profile among fluoroquinolones for CNS-targeted research applications.

cerebrospinal fluid penetration bacterial meningitis blood-brain barrier pharmacokinetics fluoroquinolone tissue distribution

Highest-Value Research and Industrial Application Scenarios for Trovafloxacin Hydrochloride (CAS 146961-34-4)


Anaerobic Bacteriology Reference Standard for Susceptibility Testing Panels

Trovafloxacin hydrochloride serves as the optimal quinolone control in anaerobic susceptibility testing panels targeting the Bacteroides fragilis group, where its MIC₉₀ of 1 µg/mL provides a 64-fold dynamic range advantage over ciprofloxacin (MIC₉₀ 64 µg/mL) and a 16-fold advantage over levofloxacin (MIC₉₀ 16 µg/mL), enabling meaningful discrimination of resistant vs. susceptible anaerobic populations . Its well-characterized purity (>99% HPLC) and traceable identity support regulatory-compliant method validation in clinical and veterinary microbiology laboratories [1].

Gram-Positive Infection Model Pharmacology with a Fluoroquinolone Probe Compound

For in vitro and in vivo pharmacological studies of Gram-positive pathogens—particularly S. aureus, S. pneumoniae, and enterococci—trovafloxacin hydrochloride provides a quinolone tool with 16-fold greater potency than ciprofloxacin against Gram-positive clinical isolates and a PD₅₀ of 2.1 mg/kg in murine S. pneumoniae pneumonia, where ciprofloxacin fails entirely (PD₅₀ >100 mg/kg) [1]. This makes it the fluoroquinolone of choice for Gram-positive-focused infection models requiring a single-agent quinolone comparator.

Fluoroquinolone Resistance Mechanism Studies and Mutant Selection Window Analysis

Trovafloxacin hydrochloride exhibits an approximately 80-fold lower single-step resistance selection rate (8.5 × 10⁻⁹ at 4× MIC) compared to ciprofloxacin (6.8 × 10⁻⁷) in MRSA, with resistance emerging in only 31% of strains vs. 100% for ciprofloxacin . This differential resistance selection profile, combined with its five-fold greater potency in stimulating topoisomerase IV-mediated DNA cleavage compared to levofloxacin and ciprofloxacin [1], positions trovafloxacin as a critical comparator in studies dissecting target-enzyme mutation pathways and efflux-mediated resistance mechanisms.

Analytical Method Development and Quality Control in Regulated Pharmaceutical Environments

Trovafloxacin hydrochloride (CAS 146961-34-4) is supplied as a neat reference standard with certified HPLC purity >99.0%, documented traceability, and validated suitability for LC-MS/MS and GC-MS quantification workflows . It supports calibration curve establishment, linearity/recovery/precision assessment, and confirmatory analysis in residue control, metabolism studies, and multi-residue method development, meeting the documentation requirements of regulated laboratories and ANDA/DMF submissions [1].

Quote Request

Request a Quote for Trovafloxacin hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.